molecular formula C9H5ClF2O3S B13154567 6,8-difluoro-2H-chromene-3-sulfonyl chloride CAS No. 1235440-65-9

6,8-difluoro-2H-chromene-3-sulfonyl chloride

Cat. No.: B13154567
CAS No.: 1235440-65-9
M. Wt: 266.65 g/mol
InChI Key: IIDOWBVYARTHPK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-2H-chromene-3-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chromene derivative.

    Fluorination: Introduction of fluorine atoms at positions 6 and 8 using a fluorinating agent such as Selectfluor.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 6,8-difluoro-2H-chromene-3-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This reactivity allows it to modify the function of these molecules, making it useful in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

    6,8-Difluoro-2H-chromene-3-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.

    6,8-Difluoro-2H-chromene-3-sulfonate ester: Contains a sulfonate ester group.

    6,8-Difluoro-2H-chromene-3-sulfonothioate: Features a sulfonothioate group.

Uniqueness

6,8-Difluoro-2H-chromene-3-sulfonyl chloride is unique due to its highly reactive sulfonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable tool in synthetic chemistry and biochemical research .

Properties

CAS No.

1235440-65-9

Molecular Formula

C9H5ClF2O3S

Molecular Weight

266.65 g/mol

IUPAC Name

6,8-difluoro-2H-chromene-3-sulfonyl chloride

InChI

InChI=1S/C9H5ClF2O3S/c10-16(13,14)7-2-5-1-6(11)3-8(12)9(5)15-4-7/h1-3H,4H2

InChI Key

IIDOWBVYARTHPK-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)F)F)S(=O)(=O)Cl

Origin of Product

United States

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